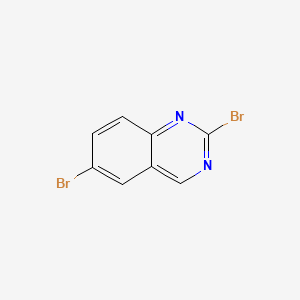
2,6-Dibromoquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Quinazoline derivatives, including 2,6-Dibromoquinazoline, have drawn significant attention in synthesis and bioactivities research . The synthetic methods are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis
The molecular structure of 2,6-Dibromoquinazoline is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them . It contains a total of 17 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine .Chemical Reactions Analysis
Quinazoline derivatives, including 2,6-Dibromoquinazoline, have been the subject of numerous chemical reaction analyses. These compounds have been synthesized using a variety of methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Physical And Chemical Properties Analysis
2,6-Dibromoquinazoline has a molecular weight of 287.94 . It is a solid substance and should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Anticancer Activity
Field
Application
Quinazoline derivatives, including 2,6-Dibromoquinazoline, have been studied for their anticancer properties . They have been found to inhibit the growth of various types of cancer cells.
Methods
The compounds are typically synthesized in a laboratory and then tested in vitro against various cancer cell lines . The specific procedures and parameters can vary depending on the type of cancer being studied.
Results
While the results can vary, some quinazoline derivatives have shown promising results in preliminary studies . For example, certain derivatives have been found to inhibit the growth of lung and pancreatic cancer cells .
Antibacterial Activity
Field
Application
Quinazoline derivatives are also being explored for their potential antibacterial properties . These compounds could potentially be used to develop new antibiotics.
Methods
Similar to the anticancer studies, these compounds are synthesized and then tested against various bacterial strains in vitro .
Results
Some quinazoline derivatives have shown antibacterial activity against certain strains of bacteria . However, more research is needed to fully understand their potential as antibiotics.
Pesticide Development
Field
Agriculture and Pest Management
Application
Quinazoline derivatives are being explored for their potential use in the development of pesticides . These compounds could potentially be used to control a variety of pests.
Methods
The compounds are synthesized and then tested against various pests in controlled environments . The specific procedures and parameters can vary depending on the type of pest being studied.
Results
While the results can vary, some quinazoline derivatives have shown promising results in preliminary studies . However, more research is needed to fully understand their potential as pesticides.
Antifungal Activity
Application
Quinazoline derivatives are also being explored for their potential antifungal properties . These compounds could potentially be used to develop new antifungal drugs.
Methods
Similar to the anticancer and antibacterial studies, these compounds are synthesized and then tested against various fungal strains in vitro .
Results
Some quinazoline derivatives have shown antifungal activity against certain strains of fungi . However, more research is needed to fully understand their potential as antifungal agents.
Safety And Hazards
The safety data sheet for 2,6-Dibromoquinazoline indicates that it is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Orientations Futures
While specific future directions for 2,6-Dibromoquinazoline were not found in the search results, quinazoline derivatives in general are being explored for their potential applications in various fields of biology, pesticides, and medicine . The emerging understanding of quinazoline derivatives on their pharmacological target offers opportunities for novel therapeutics .
Propriétés
IUPAC Name |
2,6-dibromoquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAARTNANGRCYIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672139 |
Source


|
| Record name | 2,6-Dibromoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromoquinazoline | |
CAS RN |
161425-75-8 |
Source


|
| Record name | 2,6-Dibromoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

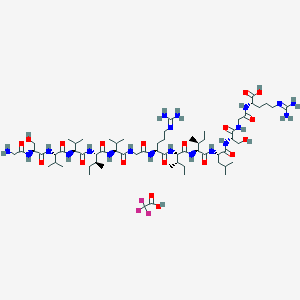
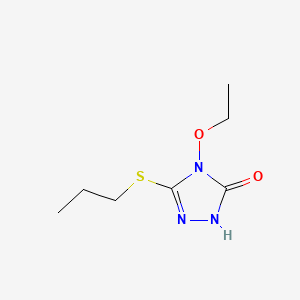

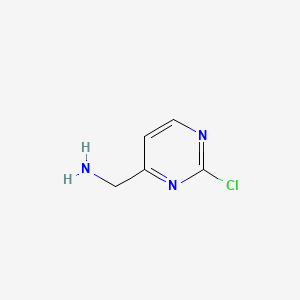
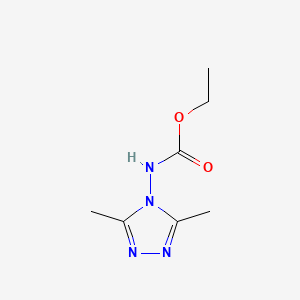
![(4aR,6R,7R,8S,8aR)-7,8-Bis(benzyloxy)-2-methylhexahydropyrano[3,2-d][1,3]dioxin-6-ol](/img/structure/B575033.png)
![2-Amino-6,7-dichloro-8-hydroxy-3-phenyldiazenyl-1,2,3,3a-tetrahydropyrazolo[5,1-b]quinazoline-5,9-dione](/img/structure/B575034.png)
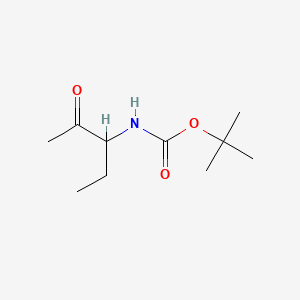
![(6R,7S)-7-amino-3-hydroxy-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B575038.png)